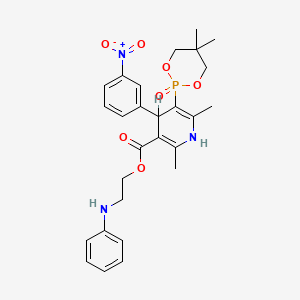
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methyl group, and a pyridinylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride involves multiple steps. The initial step typically includes the preparation of 2-(4-chlorophenoxy)propanoic acid, which is then esterified with methanol to form the methyl ester. This intermediate is further reacted with 6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)propanoic acid methyl ester
- 2-(4-chloro-2-methylphenoxy)propanoic acid
- Propanoic acid, 2-chloro-, methyl ester
Uniqueness
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, (6-((((methylamino)carbonyl)oxy)methyl)-2-pyridinyl)methyl ester, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
58637-08-4 |
|---|---|
Molecular Formula |
C19H22Cl2N2O5 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O5.ClH/c1-19(2,27-16-9-7-13(20)8-10-16)17(23)25-11-14-5-4-6-15(22-14)12-26-18(24)21-3;/h4-10H,11-12H2,1-3H3,(H,21,24);1H |
InChI Key |
CMDGNZWXLHXIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=NC(=CC=C1)COC(=O)NC)OC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


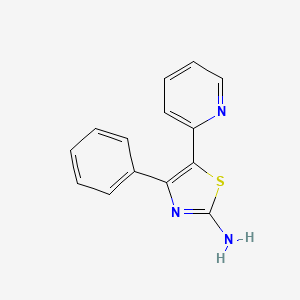
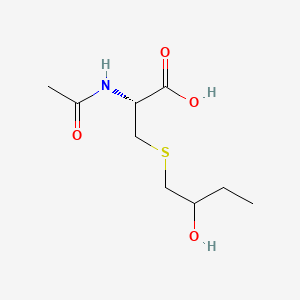
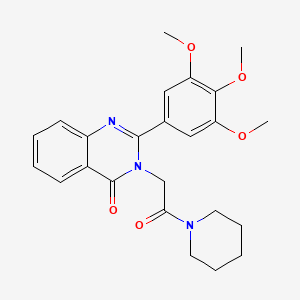
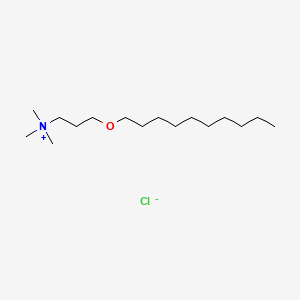
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
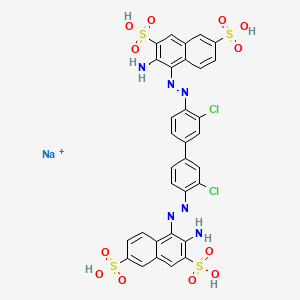

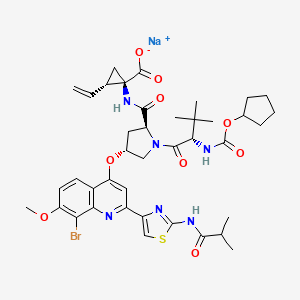
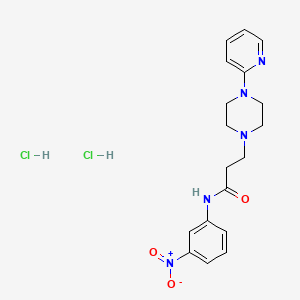

![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)

